molecular formula C15H18N2O4 B1471888 3-(3,4-diethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1521526-85-1

3-(3,4-diethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1471888
CAS RN: 1521526-85-1
M. Wt: 290.31 g/mol
InChI Key: JMUMJPHIDBJWNL-UHFFFAOYSA-N
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Description

3-(3,4-diethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, also known as 3,4-diethoxyphenyl-1-methylpyrazole-5-carboxylic acid, is an important organic compound used in a wide range of scientific research applications. It is a white crystalline solid with a molecular weight of 246.28 g/mol and is soluble in methanol and ethanol. This compound is widely used in biological and medicinal research due to its ability to interact with a variety of organic molecules and its low toxicity.

Scientific Research Applications

Antibacterial Applications

Pyrazole derivatives synthesized from various precursors have demonstrated significant antibacterial activities. For instance, compounds prepared through the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with aromatic aldehydes and pyruvic acid were found to be effective antibacterial agents (Maqbool et al., 2014).

Structural and Spectroscopic Investigations

Research involving pyrazole derivatives extends into structural and spectroscopic studies, providing essential insights into their chemical properties. For example, the synthesis and characterization of pyrazole ester derivatives have been explored to understand their stability and interactions, particularly focusing on induced polarization through electron transfer and hydrogen bonding mechanisms (Tewari et al., 2014).

Nonlinear Optical (NLO) Properties

Pyrazole derivatives have been identified as potential candidates for optical limiting applications due to their nonlinear optical properties. This has been demonstrated through the synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, highlighting their relevance in the development of new materials for photonic and optoelectronic devices (Chandrakantha et al., 2013).

Catalysis

Pyrazole derivatives have also been explored in the context of catalysis, particularly in the hydrogenation of esters to amines. This is exemplified by studies on the catalytic hydrogenation of methyl esters of 1H-pyrazoline-3-carboxylic acids, showcasing the potential of pyrazole compounds in synthetic chemistry and catalysis (Gorpinchenko et al., 2009).

properties

IUPAC Name

5-(3,4-diethoxyphenyl)-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-4-20-13-7-6-10(8-14(13)21-5-2)11-9-12(15(18)19)17(3)16-11/h6-9H,4-5H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUMJPHIDBJWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C(=C2)C(=O)O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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